

# BAY1163877: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

## An In-depth Analysis of the Pan-FGFR Inhibitor Rogaratinib

**BAY1163877**, also known as Rogaratinib, is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

## Chemical Structure and Properties

Rogaratinib is a synthetic organic compound with a complex heterocyclic structure.[\[1\]](#) Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                                               | Source                                  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][2][4]triazin-7-yl]methyl]piperazin-2-one | <a href="#">[1]</a>                     |
| Synonyms          | BAY-1163877, Rogaratinib                                                                                                            | <a href="#">[1]</a>                     |
| Molecular Formula | C23H26N6O3S                                                                                                                         | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 466.56 g/mol                                                                                                                        | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number        | 1443530-05-9                                                                                                                        | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White to light yellow solid                                                                                                         | <a href="#">[2]</a>                     |
| SMILES            | O=C1NCCN(CC2=C(COC)C(C3=CC4=CC(C)=CC(OC)=C4S3)=C5C(N)=NC=NN52)C1                                                                    | <a href="#">[2]</a>                     |
| Solubility        | DMSO: 8 mg/mL (17.14 mM)                                                                                                            | <a href="#">[3]</a>                     |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 1 year                                                                             | <a href="#">[3]</a> <a href="#">[5]</a> |

## Mechanism of Action

**BAY1163877** is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[\[3\]](#)[\[4\]](#)[\[6\]](#) It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and thereby blocking the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[\[6\]](#)[\[7\]](#) Aberrant activation of FGFR signaling has been implicated in the development of various cancers, making it a key therapeutic target.[\[6\]](#)

The inhibitory activity of Rogaratinib against different FGFR subtypes is summarized below:

| Target      | IC50                                   | Source |
|-------------|----------------------------------------|--------|
| FGFR1       | 1.8 nM (in another source,<br>11.2 nM) | [3]    |
| FGFR2       | <1 nM                                  | [2][3] |
| FGFR3       | 9.2 nM (in another source,<br>18.5 nM) | [3]    |
| FGFR4       | 1.2 nM (in another source, 201<br>nM)  | [3]    |
| VEGFR3/FLT4 | 127 nM                                 | [2]    |

## Signaling Pathway

**BAY1163877** inhibits the FGFR signaling pathway, which plays a crucial role in tumorigenesis. The simplified signaling cascade is depicted below.



[Click to download full resolution via product page](#)

Caption: Simplified FGFR signaling pathway and the inhibitory action of **BAY1163877**.

# Experimental Protocols

## In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of **BAY1163877** on cancer cell lines.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro cell proliferation assay to evaluate **BAY1163877** efficacy.

Methodology:

- Cell Seeding: Cancer cell lines, such as H1581 and DMS114 which are known to be sensitive to Rogaratinib, are seeded in 96-well plates at an appropriate density.[2]

- Compound Treatment: The following day, cells are treated with a serial dilution of **BAY1163877** (dissolved in 100% DMSO for in vitro studies) or a vehicle control.[7]
- Incubation: Plates are incubated for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]
- Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[7]
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

## In Vivo Tumor Xenograft Studies

This protocol outlines the procedure for evaluating the in vivo efficacy of **BAY1163877** in animal models.

### Methodology:

- Vehicle Preparation: For in vivo studies, **BAY1163877** or its HCl salt (BAY 1213802) can be formulated in a vehicle consisting of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.[7]
- Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor xenografts (e.g., from FGFR-amplified cell lines).
- Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. **BAY1163877** is administered orally.
- Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of **BAY1163877** is assessed by comparing tumor growth between the treated and control groups.

## Clinical Development

**BAY1163877** (Rogaratinib) has been investigated in clinical trials for the treatment of various advanced solid tumors with FGFR alterations, including urothelial carcinoma and sarcoma.[8][9][10][11] These trials aim to evaluate the safety, tolerability, and preliminary efficacy of Rogaratinib as a monotherapy or in combination with other anti-cancer agents.[8][10][11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rogaratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rogaratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Drug Details [gisttrials.org]
- 10. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [BAY1163877: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1191585#bay1163877-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)